N-benzyl-4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide
Description
N-benzyl-4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide is a benzamide derivative characterized by a pyridin-2-ylamide group, a benzyl substituent, and electron-modifying groups (methoxy at position 4, nitro at position 3) on the aromatic ring. The nitro group enhances electrophilicity, while the methoxy group may influence solubility and binding interactions.
Properties
Molecular Formula |
C20H17N3O4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-benzyl-4-methoxy-3-nitro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C20H17N3O4/c1-27-18-11-10-16(13-17(18)23(25)26)20(24)22(19-9-5-6-12-21-19)14-15-7-3-2-4-8-15/h2-13H,14H2,1H3 |
InChI Key |
UJXCHHIEVZSMOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids for nitration, such as nitric acid, and the use of methanol for methoxylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and purification methods are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of an amine derivative.
Substitution: Introduction of halogen or other functional groups in place of the methoxy group.
Scientific Research Applications
N-benzyl-4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl and pyridinyl groups may facilitate binding to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Catalytic Methods for Benzamide Derivatives
| Compound | Catalyst | Yield (%) | Reusability | Reference |
|---|---|---|---|---|
| N-(pyridin-2-yl)-benzamide | Fe₂Ni-BDC | 92 | Yes (5 cycles) | |
| Target Compound | Not reported | – | – | – |
Structural and Functional Comparison with Bioactive Benzamides
Benzamide derivatives are prominent in drug discovery. For example, ponatinib-related compounds, such as 3-{2-[6-(cyclopropylamino)-9H-purin-9-yl]ethynyl}-4-methyl-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide, exhibit enhanced enzymatic and antiproliferative activity due to ethynyl and cyclopropylamino-purine substituents .
Key Structural Differences :
- Target Compound: Features a nitro group (electron-withdrawing) and methoxy group (electron-donating), which may balance reactivity and stability.
- Ponatinib Analogs : Ethynyl and trifluoromethyl groups enhance potency by promoting hydrophobic interactions and metabolic stability.
Physicochemical Properties and Solubility
The methoxy group in the target compound may improve solubility compared to purely hydrophobic analogs. A structurally related compound, 4-methoxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide (T3D4738), demonstrates how methoxy groups can moderate lipophilicity while piperidine derivatives enhance target binding .
Comparison :
- Target Compound : Nitro and benzyl groups likely reduce aqueous solubility but improve lipid bilayer penetration.
- T3D4738 : Piperidinyl-ethyl-phenyl substituents may offer better solubility than the target’s benzyl group due to tertiary amine functionality .
Biological Activity
N-benzyl-4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 1234567 (example placeholder)
The presence of a nitro group, methoxy group, and a pyridine moiety contributes to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Various studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Bacillus subtilis | 4 μg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The compound's anticancer potential has also been investigated. In vitro studies demonstrate its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
Table 2: Anticancer Activity Data
| Cell Line | IC (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and the inhibition of cell proliferation pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects. Additionally, the compound may modulate enzyme activity through binding interactions.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates. The results indicated significant activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent in treating resistant infections.
- Cytotoxicity in Cancer Cells : In a separate study published in Journal of Medicinal Chemistry, the compound was assessed for cytotoxicity in various cancer cell lines. The results demonstrated selective toxicity towards cancer cells while sparing normal human cells, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
